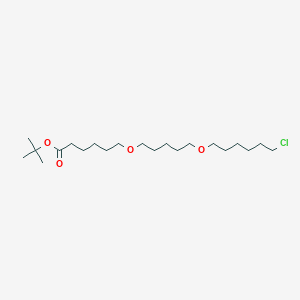

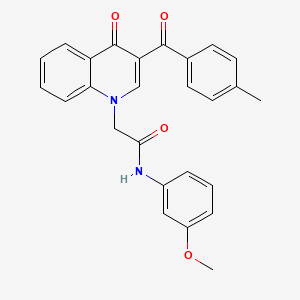

![molecular formula C20H18N4O2S B2541829 N-benzyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide CAS No. 537668-14-7](/img/structure/B2541829.png)

N-benzyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quantum Chemical Insight and Molecular Structure

The molecular structure and vibrational signatures of N-benzyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide have been extensively studied using quantum chemical methods. Density functional theory (DFT) calculations, including natural bond orbital (NBO) analysis, have been employed to understand the equilibrium geometry and the nature of hydrogen-bonded interactions. The vibrational modes were assigned through FT-IR and FT-Raman spectroscopy, supported by normal coordinate analysis and potential energy distributions. The optimized geometry indicates a near-planarity between the phenyl and pyrimidine rings, with significant intermolecular hydrogen bonding interactions, as evidenced by the red shift in N-H stretching frequencies .

Synthesis Analysis

The synthesis of related N-substituted derivatives involves multi-step reactions. Starting from phenyl acetic acid or benzoic acid, the compounds are converted into esters, hydrazides, and then cyclized to form oxadiazole-thiol or pyrimidine-thiol intermediates. Subsequent reactions with N-substituted-2-bromoacetamides yield the target compounds. These synthetic routes utilize reagents such as CS2, bromoacetyl bromide, DMF, and NaH, and the structures of the synthesized compounds are confirmed using various spectral techniques .

Chemical Reactions Analysis

The synthesized N-substituted derivatives exhibit biological activity, which has been screened against various enzymes and pathogens. The compounds demonstrate varying degrees of activity against acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and microbial species. Some derivatives also show potential as anti-HIV agents, with their activity assessed against HIV-1 and HIV-2 strains in infected MT-4 cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including drug likeness, pharmacokinetics, and toxicity, have been evaluated based on Lipinski's rule and ADMET predictions. The binding energies obtained from molecular docking studies suggest potential interactions with viral proteins, such as SARS-CoV-2 protease, indicating the antiviral potency of these molecules. The crystal structures reveal a folded conformation about the thioacetamide bridge and intramolecular hydrogen bonding that stabilizes this conformation .

Applications De Recherche Scientifique

Crystal Structure Analysis

Research into compounds with similar structural motifs, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has revealed insights into their crystal structure. Studies have demonstrated that these compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined to the benzene ring by specific degrees, stabilized by intramolecular N—H⋯N hydrogen bonds. Such structural details are crucial for understanding the molecular interactions and potential reactivity of related compounds (Subasri et al., 2016), (Subasri et al., 2017).

Synthetic Approaches and Reactivity

Research on the synthesis of 5H-pyrimido[5,4-b]indole derivatives from methyl 3-amino-1H-indole-2-carboxylates highlights a versatile synthetic route. These reactions involve aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to various derivatives. Such synthetic methods offer insights into potential routes for synthesizing related compounds and exploring their chemical reactivity and modifications (Shestakov et al., 2009).

Biological Activity and Applications

The study of compounds like 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which share a structural resemblance to the query compound, demonstrates their potential as nonclassical antifolate inhibitors of thymidylate synthase. Such compounds have been evaluated for their antitumor and antibacterial properties, offering a foundation for understanding the biological activities that similar compounds might possess (Gangjee et al., 1996), (Gangjee et al., 1997).

Mécanisme D'action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often the result of the compound’s interaction with specific cellular targets, leading to changes in biochemical pathways and cellular functions. The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability and efficacy. Environmental factors, such as pH, temperature, and the presence of other molecules, can also influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

N-benzyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-24-19(26)18-17(14-9-5-6-10-15(14)22-18)23-20(24)27-12-16(25)21-11-13-7-3-2-4-8-13/h2-10,22H,11-12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEOJNRLSZAIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Chloromethyl)-5-fluoro-2-hydroxyphenyl]ethan-1-one](/img/structure/B2541747.png)

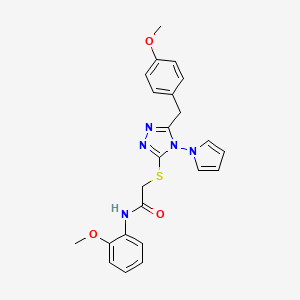

![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2541748.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2541751.png)

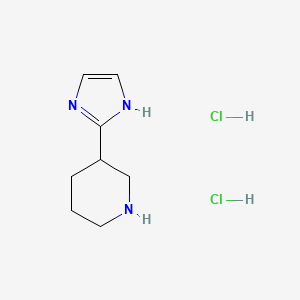

![2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2541752.png)

![(Z)-5-bromo-N'-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)-2-hydroxybenzohydrazide](/img/structure/B2541755.png)

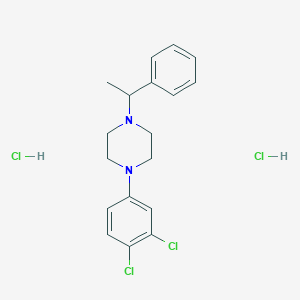

![N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2541756.png)

![2-(Ethylthio)-3-phenyl-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2541757.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide](/img/structure/B2541763.png)

![[(2,5-Dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2541764.png)